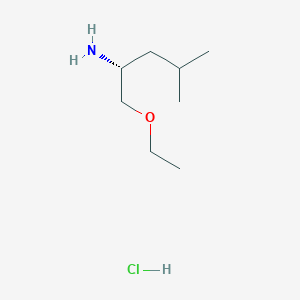

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride

Descripción

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride is a chiral amine hydrochloride derivative characterized by a butylamine backbone substituted with an ethoxymethyl group at position 1 and a methyl group at position 2. The (R)-configuration at the chiral center influences its pharmacological and physicochemical properties. This compound is structurally analogous to other hydrochlorides of substituted butylamines, such as (R)-1-Fluoro-3-methyl-2-butylamine hydrochloride () and (R)-1-Methyl-prop-2-ynylamine hydrochloride (), but distinguishes itself through the ethoxymethyl moiety.

Propiedades

IUPAC Name |

(2R)-1-ethoxy-4-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-4-10-6-8(9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOILBVQOYBZYEI-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Process Features:

- Catalysts: Transition metal complexes supported on materials such as SiO2, Al2O3, TiO2, ZrO2, activated carbon, MgO, or MgAl2O4 are used. Catalysts may be in solution or suspension, with solution form preferred for better control.

- Reaction Conditions: Temperature ranges from 40 to 120 °C, pressure typically 3 to 30 bar above atmospheric. Reactions can be batchwise, semi-batchwise, or continuous, often in stirred reactors or bubble columns.

- Reaction Sequence:

Advantages:

- High selectivity and yield of chiral amines.

- Catalyst recycling possible by removing product via distillation or membrane filtration.

- Continuous processing enhances scalability.

Stereoselective Reduction and Substitution Reactions

For preparing (R)-1-ethoxymethyl-3-methyl-butylamine hydrochloride specifically, stereoselective reduction of precursor compounds bearing suitable leaving groups or protected functionalities is critical.

Typical Steps:

- Starting Materials: Precursors such as 2-(tert-butyldimethylsilyloxymethyl)-3-methyl-2-cyclopenten-1-ol derivatives or related protected intermediates.

- Reduction Agents: Sodium borohydride (NaBH4) is commonly employed for selective reduction at low temperatures (0-5 °C) to maintain stereochemical integrity.

- Reaction Workup:

Notes on Stereochemistry:

- Maintaining the (R)-configuration requires careful temperature control and choice of protecting groups.

- Use of chiral auxiliaries or catalysts during synthesis can enhance enantiomeric excess.

Formation of Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt to improve stability, handling, and solubility.

Procedure:

- Addition of aqueous hydrochloric acid to the amine solution at low temperature (5-10 °C).

- Controlled temperature increase to 25-30 °C to precipitate the hydrochloride salt.

- Separation of organic and aqueous layers, followed by washing with sodium chloride solution to remove impurities.

- Drying and isolation of this compound as a crystalline solid.

Summary Table of Preparation Parameters

| Step | Conditions/Materials | Purpose/Outcome |

|---|---|---|

| Hydroamination | Catalyst (e.g., metal complex on SiO2), 40-120 °C, 3-30 bar | Formation of n-butenylamines with chiral centers |

| Transalkylation & Hydrogenation | 80-400 °C, hydrogen, catalyst | Conversion to chiral n-butylamines |

| Stereoselective Reduction | NaBH4, 0-5 °C, protected intermediates | Selective reduction maintaining (R)-configuration |

| Hydrochloride Salt Formation | Aqueous HCl, 5-30 °C | Stable hydrochloride salt formation |

| Purification | Extraction, washing, recrystallization | High purity, enantiomerically enriched product |

Research Findings and Considerations

- The hydroamination-hydrogenation sequence is well-documented for producing chiral butylamines with high selectivity and yield.

- Sodium borohydride reduction under cold conditions preserves stereochemistry and minimizes side reactions.

- Catalyst choice and support material significantly influence reaction rates and product distribution.

- Continuous processing methods offer advantages for industrial scale-up.

- The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical applications.

This comprehensive synthesis approach leverages catalytic hydroamination of butadiene derivatives, stereoselective reduction, and salt formation to produce this compound with high purity and stereochemical fidelity. The integration of these methods, supported by diverse research and patent literature, provides a robust and scalable pathway for this chiral amine salt.

Mecanismo De Acción

The mechanism of action of ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways and molecular interactions depend on the context of its application, such as in medicinal chemistry or biochemical research.

Comparación Con Compuestos Similares

(R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS 1781014-14-9)

- Substituents : Fluorine at position 1, methyl at position 3.

- Molecular Weight: C₅H₁₃ClFN () vs. C₈H₁₈ClNO for the target compound.

(R)-1-Methyl-prop-2-ynylamine Hydrochloride (CAS 869349-15-5)

- Substituents : Propargyl (C≡CH) group at position 1.

Pharmacologically Active Hydrochlorides

Memantine Hydrochloride (CAS 41100-52-1)

Tapentadol Hydrochloride

- Structure : Benzene ring with hydroxyl and methyl substituents.

- Pharmacology: Dual-action opioid (μ-opioid agonist + norepinephrine reuptake inhibitor).

- Comparison: The absence of aromatic rings in the target compound suggests divergent mechanisms, possibly favoring non-opioid pathways .

Chlorphenoxamine Hydrochloride

- Structure : Diphenylmethane derivative with ether and amine groups.

- Pharmacology : Antihistamine and anticholinergic agent.

- Comparison : The target compound’s aliphatic substituents may reduce affinity for histamine receptors but improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

Solubility

- Ethoxymethyl Group: Enhances water solubility compared to non-polar substituents (e.g., methyl in (R)-1-Fluoro-3-methyl-2-butylamine hydrochloride) due to ether oxygen’s polarity .

- vs. Memantine : Memantine’s adamantane group confers lipophilicity, whereas the target compound’s ethoxymethyl may balance solubility and membrane permeability .

Stability

- Hydrolysis Susceptibility : The ethoxymethyl group is less prone to hydrolysis than esters (e.g., Metabutoxycaine Hydrochloride’s benzoate ester) but more reactive than alkyl chains .

- Chirality Impact : The (R)-configuration may confer metabolic stability over racemic mixtures, as seen in other chiral amines .

Tabulated Comparison

Actividad Biológica

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride is a chiral amine compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : C₈H₁₈ClN

- Molecular Weight : 163.69 g/mol

The presence of the ethoxymethyl and methyl groups contributes to its unique chemical properties, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms may involve:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It may inhibit certain enzymes, thereby altering metabolic processes in cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Cytotoxic Effects : In vitro studies have shown that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity :

-

Cytotoxicity :

- In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent .

- Pharmacokinetics :

Data Summary Table

Q & A

Q. How can researchers optimize the synthesis of (R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride to ensure high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., diastereomeric salt crystallization). Monitor reaction progress via chiral HPLC or polarimetry . Key variables include reaction temperature (e.g., 0–25°C for kinetic control), solvent polarity (e.g., ethanol/water mixtures), and stoichiometry of chiral auxiliaries. For example, analogous syntheses of (R)-configured amines use Boc-protected intermediates followed by HCl deprotection .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : Assign stereochemistry using ¹H-NMR coupling constants (e.g., vicinal protons) and ¹³C-NMR for quaternary carbons .

- HPLC-MS : Quantify purity (>98%) with reverse-phase C18 columns and electrospray ionization (ESI-MS) for molecular ion confirmation .

- Elemental Analysis : Verify chloride content via combustion analysis (±0.3% tolerance) .

Q. How should researchers assess the compound’s stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months; monitor degradation via TLC or HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .

- Hygroscopicity : Use dynamic vapor sorption (DVS) to measure moisture uptake, critical for hydrochloride salts .

Advanced Research Questions

Q. How does the stereochemistry of the ethoxymethyl group influence biological activity in receptor-binding assays?

- Methodological Answer : Compare (R)- and (S)-enantiomers in vitro using:

- Radioligand Binding Assays : Measure IC₅₀ values for target receptors (e.g., GPCRs) .

- Molecular Dynamics Simulations : Model hydrogen-bonding interactions between the ethoxymethyl group and receptor active sites .

Contradiction Alert: Some studies report minor stereochemical effects in hydrophobic environments, necessitating free-energy perturbation (FEP) calculations to resolve discrepancies .

Q. What advanced strategies can resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Phase Solubility Diagrams : Use the Higuchi method to differentiate intrinsic solubility vs. pH-dependent ionized forms .

- Co-Solvency Studies : Test binary solvent systems (e.g., PEG-400/water) to identify outliers caused by solvent polarity mismatches .

- Statistical Analysis : Apply Grubbs’ test to exclude outliers or validate data clusters .

Q. How can researchers develop a validated LC-MS/MS method for trace-level quantification in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

- Ionization Optimization : Adjust ESI parameters (e.g., capillary voltage, desolvation temperature) to enhance [M+H]⁺ signal .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (≤10 ng/mL), and matrix effects (±15%) .

Q. What computational tools predict metabolic pathways and potential toxicological risks?

- Methodological Answer :

- In Silico Metabolism : Use PISTACHIO or Reaxys databases to predict Phase I/II metabolites (e.g., N-dealkylation, glucuronidation) .

- Toxicity Profiling : Apply OECD QSAR Toolbox to assess mutagenicity (Ames test predictions) and hepatotoxicity (CYP inhibition) .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under identical conditions (e.g., humidity, equipment calibration) .

- Step 2 : Cross-validate using orthogonal techniques (e.g., NMR vs. X-ray crystallography for stereochemical assignments) .

- Step 3 : Apply multivariate regression to isolate confounding variables (e.g., temperature fluctuations during synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.